molecular formula C12H18ClNO B1458108 1-(2,3-Dihydrobenzofuran-5-yl)-2-methylpropan-1-amine hydrochloride CAS No. 1864058-80-9

1-(2,3-Dihydrobenzofuran-5-yl)-2-methylpropan-1-amine hydrochloride

Cat. No.: B1458108
CAS No.: 1864058-80-9
M. Wt: 227.73 g/mol
InChI Key: OLGGTLOBMJYWJF-UHFFFAOYSA-N
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Description

1-(2,3-Dihydrobenzofuran-5-yl)-2-methylpropan-1-amine hydrochloride , also known as 5-DBFPV , belongs to the cathinone class of stimulants. It has been sold online as a designer drug. The compound is an analogue of MDPV (Methylenedioxypyrovalerone), with the methylenedioxyphenyl group replaced by dihydrobenzofuran .


Molecular Structure Analysis

The molecular formula of 5-DBFPV is C17H23NO2 , with a molar mass of 273.376 g/mol . Its chemical structure consists of a pyrrolidine ring attached to a pentanone chain, which in turn is connected to a dihydrobenzofuran ring .

Scientific Research Applications

Analytical Identification in Forensic Science

1-(2,3-Dihydrobenzofuran-5-yl)-2-methylpropan-1-amine hydrochloride is part of a class of substances identified in forensic settings, particularly when analyzing substances seized in clandestine laboratories. The analytical properties of similar compounds, including 5-(2-methylaminopropyl)-2,3-dihydrobenzofuran, have been studied extensively using techniques such as liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance spectroscopy (NMR) (Liu et al., 2017).

Biochemical Analysis

Biochemical Properties

1-(2,3-Dihydrobenzofuran-5-yl)-2-methylpropan-1-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby affecting the overall metabolic pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of various signaling molecules, leading to changes in cellular responses . Additionally, it can alter gene expression patterns, thereby impacting cellular functions such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to receptors and enzymes, leading to either inhibition or activation of their activity . This compound has been found to inhibit certain kinases, which play a pivotal role in cell signaling and regulation. Furthermore, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound exhibits stability and maintains its biochemical activity . It is subject to degradation under certain conditions, which can affect its long-term efficacy. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have minimal adverse effects while exerting its intended biochemical actions . At higher doses, this compound can induce toxic effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been identified, indicating the importance of dosage regulation in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which facilitate its biotransformation . The metabolic pathways include hydroxylation and dealkylation reactions, leading to the formation of various metabolites. These metabolic processes can influence the compound’s bioavailability and overall pharmacokinetic profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, allowing it to reach its target sites. Additionally, it can bind to plasma proteins, which facilitates its distribution throughout the body. The localization and accumulation of this compound in specific tissues can influence its biochemical activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications . The localization within these compartments allows it to interact with specific biomolecules and exert its biochemical effects. Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

1-(2,3-dihydro-1-benzofuran-5-yl)-2-methylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-8(2)12(13)10-3-4-11-9(7-10)5-6-14-11;/h3-4,7-8,12H,5-6,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLGGTLOBMJYWJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC2=C(C=C1)OCC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,3-Dihydrobenzofuran-5-yl)-2-methylpropan-1-amine hydrochloride
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1-(2,3-Dihydrobenzofuran-5-yl)-2-methylpropan-1-amine hydrochloride
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1-(2,3-Dihydrobenzofuran-5-yl)-2-methylpropan-1-amine hydrochloride
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1-(2,3-Dihydrobenzofuran-5-yl)-2-methylpropan-1-amine hydrochloride
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1-(2,3-Dihydrobenzofuran-5-yl)-2-methylpropan-1-amine hydrochloride

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